Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate
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Overview
Description
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate typically involves the reaction of benzo[d]thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-mercaptobenzothiazole with methyl 6-methoxy-2-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced benzothiazole derivatives
Substitution: Amino derivatives, halogenated compounds
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities but lacking the methoxy and ester functionalities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.
6-Methoxy-2-formylbenzoate: A precursor in the synthesis of the target compound, with distinct chemical properties.
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate is unique due to its combination of the benzothiazole ring with methoxy and ester groups, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15NO3S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H15NO3S2/c1-20-13-8-5-6-11(15(13)16(19)21-2)10-22-17-18-12-7-3-4-9-14(12)23-17/h3-9H,10H2,1-2H3 |
InChI Key |
RJMVJRWYZJXGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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